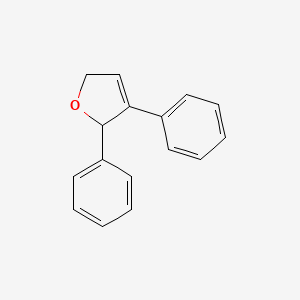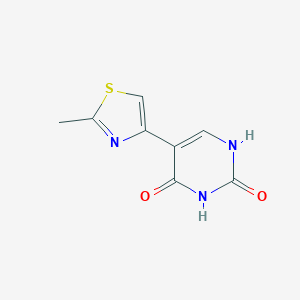
5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with urea under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione.
化学反応の分析
Types of Reactions
5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline or dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Pyrimidine-2,4(1H,3H)-dione:
Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both thiazole and pyrimidine rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
6329-32-4 |
|---|---|
分子式 |
C8H7N3O2S |
分子量 |
209.23 g/mol |
IUPAC名 |
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-6(3-14-4)5-2-9-8(13)11-7(5)12/h2-3H,1H3,(H2,9,11,12,13) |
InChIキー |
GIAUHRLAGGMYNO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


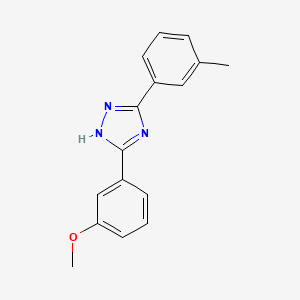
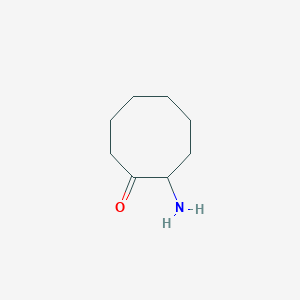
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
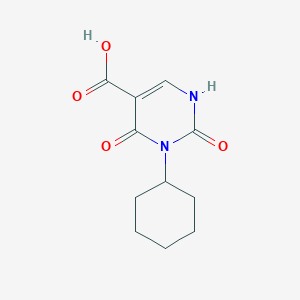

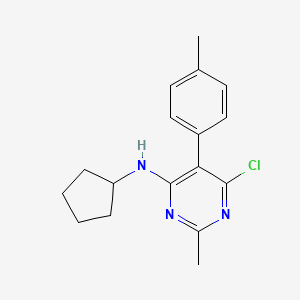
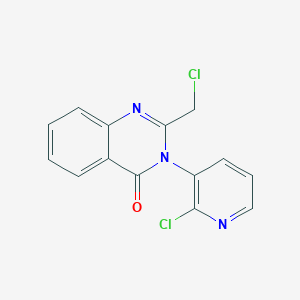
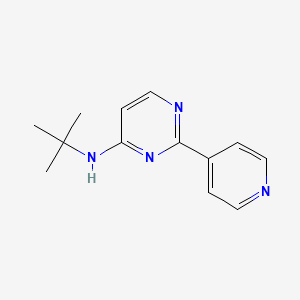
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
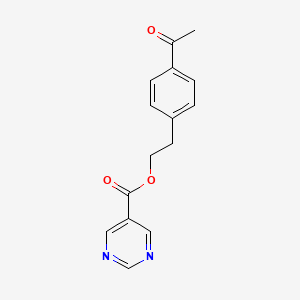
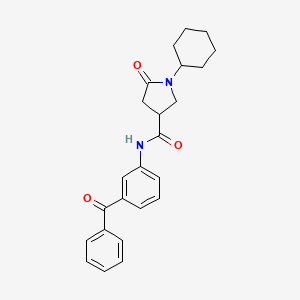
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
